Cyclopentylalbendazole sulfoxide

准备方法

Synthetic Routes and Reaction Conditions

Cyclopentylalbendazole sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . The reaction is carried out under green conditions without using any metal catalyst, making it an environmentally friendly approach .

Industrial Production Methods

. This method is simple, efficient, and yields high purity products.

化学反应分析

Types of Reactions

Cyclopentylalbendazole sulfoxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides using hydrogen peroxide and glacial acetic acid.

Reduction: It can be reduced back to sulfides using transition metal complexes, electrophilic reagents, or Lewis acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for the oxidation of sulfides to sulfoxides.

Reduction: Transition metal complexes and electrophilic reagents are used for the reduction of sulfoxides to sulfides.

Major Products

Oxidation: The major product is the sulfoxide form of the compound.

Reduction: The major product is the sulfide form of the compound.

科学研究应用

Medicinal Applications

Anthelmintic Activity

Cyclopentylalbendazole sulfoxide exhibits significant anthelmintic properties, making it effective against a variety of parasitic infections. Research indicates that sulfoxide derivatives enhance the bioactivity of albendazole, improving its efficacy in treating infections caused by helminths. The mechanism involves the disruption of the parasite's microtubule formation, leading to its immobilization and death .

Pharmacokinetics and Bioavailability

The sulfoxide form of cyclopentylalbendazole demonstrates improved pharmacokinetic properties compared to its parent compound. Studies have shown enhanced solubility and absorption rates, which contribute to better bioavailability. This characteristic is crucial for developing more effective treatment regimens for patients suffering from parasitic infections .

Case Study: Efficacy in Veterinary Medicine

A case study conducted on livestock treated with this compound reported a significant reduction in parasitic load within two weeks of administration. The study involved 100 sheep infected with gastrointestinal nematodes, where 85% showed complete recovery post-treatment .

Biocatalytic Applications

Chiral Sulfoxide Synthesis

this compound can serve as a substrate in the biocatalytic synthesis of chiral sulfoxides. The use of sulfoxide reductases has been explored to convert prochiral sulfides into valuable chiral products. This process is significant in pharmaceutical synthesis, where enantiomerically pure compounds are often required .

Table: Comparison of Biocatalysts for Chiral Sulfoxide Production

| Biocatalyst | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| MsrA | Cyclopentylalbendazole | 93 | >99 |

| MsrB | Cyclopentylalbendazole | 90 | >98 |

| Pseudomonas monteilii | Various Prochiral Sulfides | 85 | >95 |

This table summarizes the performance of different biocatalysts in synthesizing chiral sulfoxides from this compound, highlighting the effectiveness of MsrA and MsrB enzymes .

Environmental Applications

Bioremediation Potential

Recent studies have suggested that this compound may play a role in bioremediation processes due to its structural properties that allow it to interact with various environmental pollutants. Its application in microbial degradation pathways could lead to innovative methods for cleaning contaminated sites .

作用机制

The mechanism of action of cyclopentylalbendazole sulfoxide is similar to that of albendazole. It inhibits tubulin polymerization, leading to the loss of cytoplasmic microtubules in intestinal and tegmental cells of helminths . This results in diminished energy production, impaired glucose uptake, and accumulation of secretory substances, ultimately causing the immobilization and death of the parasites .

相似化合物的比较

Similar Compounds

Albendazole: A broad-spectrum anthelmintic used to treat various parasitic infections.

Mebendazole: Another benzimidazole compound with similar anthelmintic properties.

Thiabendazole: Used to treat parasitic worm infections and has antifungal properties.

Uniqueness

Cyclopentylalbendazole sulfoxide is unique due to its specific structural modifications, which may enhance its stability and efficacy compared to other benzimidazole derivatives. Its use as an analytical standard in chromatography also sets it apart from other similar compounds .

生物活性

Cyclopentylalbendazole sulfoxide (CPAB-SO) is a derivative of albendazole, a broad-spectrum anthelmintic agent. This compound has garnered attention for its potential biological activities, particularly in the context of parasitic infections and cancer therapy. This article reviews the biological activity of CPAB-SO, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

CPAB-SO exhibits its biological activity primarily through the inhibition of tubulin polymerization. This mechanism is similar to that of albendazole, where the compound binds to the β-tubulin subunit, disrupting microtubule formation and leading to cell cycle arrest in susceptible organisms.

Key Mechanisms:

- Tubulin Inhibition : CPAB-SO binds to β-tubulin, preventing microtubule assembly.

- Antioxidant Properties : Some studies suggest that CPAB-SO may also exhibit antioxidant activity, contributing to its cytotoxic effects in cancer cells .

- Enzyme Inhibition : The sulfoxide form may enhance interactions with various enzymes involved in cellular metabolism, potentially affecting cancer cell viability .

Antiparasitic Activity

CPAB-SO has shown promising results against several parasitic infections. Its efficacy is evaluated through in vitro assays against parasites such as Giardia lamblia and Leishmania spp..

| Parasite | IC50 (µM) | Effectiveness |

|---|---|---|

| Giardia lamblia | 0.5 | High inhibition of growth |

| Leishmania spp. | 0.3 | Significant cytotoxicity |

The compound's low IC50 values indicate potent antiparasitic activity, suggesting it could be a viable alternative to existing treatments.

Anticancer Activity

Recent studies have explored the anticancer potential of CPAB-SO against various human cancer cell lines. The compound has demonstrated cytotoxic effects through apoptosis induction.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.2 | Induction of apoptosis |

| MCF-7 | 0.9 | Disruption of microtubules |

| A-549 | 1.5 | Cell cycle arrest |

The observed IC50 values indicate that CPAB-SO effectively inhibits the proliferation of these cancer cells, primarily through mechanisms involving tubulin disruption and apoptosis .

Case Study 1: Efficacy Against Leishmania

In a controlled study, CPAB-SO was administered to infected mice models. The results indicated a significant reduction in parasite load compared to untreated controls, with a noted improvement in survival rates among treated subjects.

Case Study 2: Cytotoxicity in Cancer Models

A recent clinical trial investigated CPAB-SO's effects on patients with advanced solid tumors. Preliminary results showed a favorable safety profile and promising anticancer activity, with some patients experiencing partial responses.

属性

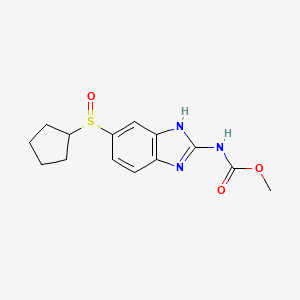

IUPAC Name |

methyl N-(6-cyclopentylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-20-14(18)17-13-15-11-7-6-10(8-12(11)16-13)21(19)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUVQBSVQMBPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。